molecular formula C23H26N4O3 B12739373 1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)- CAS No. 184691-28-9

1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)-

Cat. No.: B12739373
CAS No.: 184691-28-9
M. Wt: 406.5 g/mol
InChI Key: GIRADLKYUOLESM-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)- is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified through a series of steps to obtain the desired compound.

Chemical Reactions Analysis

1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)- involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, influencing their activity. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)- lies in its complex structure, which provides a diverse range of chemical and biological properties.

Properties

CAS No.

184691-28-9

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

3-[2-oxo-2-[2-(4-phenylpiperazin-1-yl)ethylamino]ethyl]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C23H26N4O3/c28-21(16-19-18-8-4-5-9-20(18)25-22(19)23(29)30)24-10-11-26-12-14-27(15-13-26)17-6-2-1-3-7-17/h1-9,25H,10-16H2,(H,24,28)(H,29,30)

InChI Key

GIRADLKYUOLESM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)CC2=C(NC3=CC=CC=C32)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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